Aloesol

Vue d'ensemble

Description

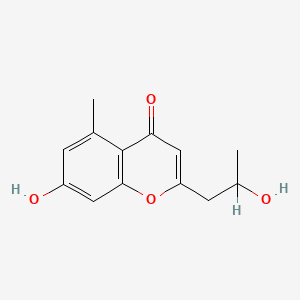

Aloesol belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Anticancer Potential

Aloes, including Aloesol, have shown promising anticancer properties. They exhibit antioxidant, antiproliferative, and immunostimulatory attributes. Research highlights their potential in preventing and treating cancer, mainly through their free radical scavenging and antiproliferative effects (Harlev et al., 2012).

Bioactive Functions

This compound and other compounds in aloes have been studied for their treatment of inflammation, immunomodulatory properties, effects on gastrointestinal function and ulcers, and anti-diabetic activity. These bioactive functions make them useful in various therapeutic applications (Z. Hua, 2007).

Antidiabetic Activity

Research has demonstrated the antidiabetic activity of aloes, including this compound. It has been observed to lower blood glucose levels, although the mechanisms remain unclear (Ghannam et al., 1986).

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography has been used to determine compounds like this compound in various Aloe species. This method provides a detailed analysis of the phenolic constituents of aloe, which are significant for their therapeutic properties (Okamura et al., 1996).

Extraction and Biological Activity

Studies have optimized methods for extracting bioactive constituents like this compound from Aloe vera rind, assessing their antioxidant and antimicrobial properties. This research is crucial for industrial applications in cosmetics and health products (Añibarro-Ortega et al., 2021).

Cyclooxygenase Inhibitory Activity

Aloes have been used in traditional medicine for their anti-inflammatory properties. Studies show that compounds in Aloes, possibly including this compound, inhibit cyclooxygenase, an enzyme involved in inflammation processes (Lindsey et al., 2002).

Pharmacological Update

Recent pharmacological studies have highlighted Aloe vera's role in wound healing, antimicrobial properties, and potential for cancer and diabetes treatment. This includes the investigation of compounds like this compound (Sánchez et al., 2020).

Dietary Aloesin in Anti-Inflammatory Activity

Dietary supplementation with aloe components, including aloesin, showed significant anti-inflammatory effects in a rat model of colitis. This suggests the potential of this compound and related compounds in treating inflammatory diseases (Park et al., 2011).

Propriétés

IUPAC Name |

7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

94356-35-1 | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.5 - 189 °C | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

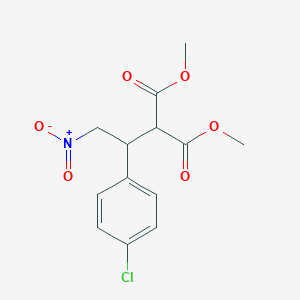

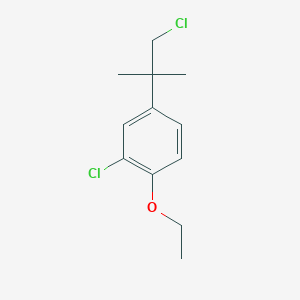

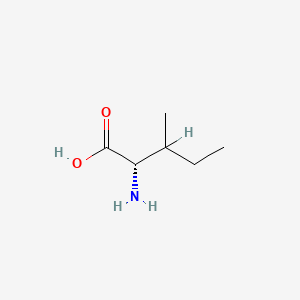

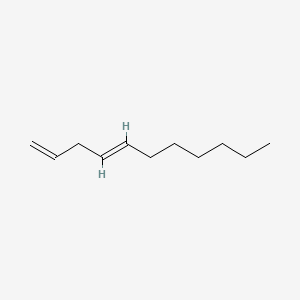

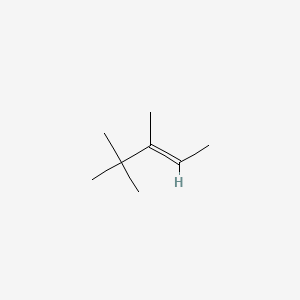

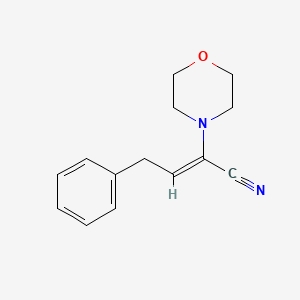

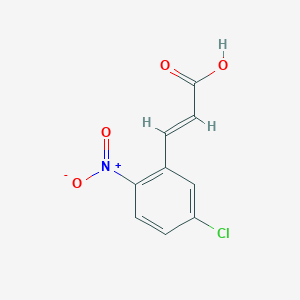

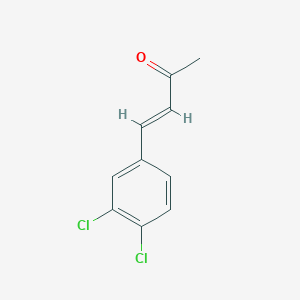

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1638089.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B1638120.png)